molecular formula C9H6F13IO B1583505 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL CAS No. 38550-44-6

2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL

Cat. No.: B1583505
CAS No.: 38550-44-6
M. Wt: 504.03 g/mol
InChI Key: JIDYQTCBVGBFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, which impart unique chemical properties to the molecule

Scientific Research Applications

2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and materials.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL typically involves the introduction of fluorine atoms and an iodine atom into a nonanol backbone. One common method involves the reaction of nonanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The iodination step can be achieved using iodine or iodine monochloride (ICl) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of fluorinating agents and iodine compounds .

Chemical Reactions Analysis

Types of Reactions

2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Non-fluorinated alcohols

    Substitution: Azides, nitriles

Mechanism of Action

The mechanism of action of 2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL is unique due to the specific positioning of fluorine and iodine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F13IO/c10-4(11,1-3(23)2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,24H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDYQTCBVGBFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895352
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38550-44-6
Record name 1-Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL
Reactant of Route 2
2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL
Reactant of Route 3
2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL
Reactant of Route 4
2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL
Reactant of Route 5
2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL
Reactant of Route 6
2-IODO-1H,1H,2H,3H,3H-PERFLUORONONAN-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.